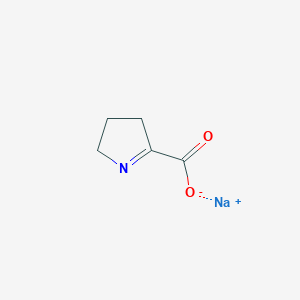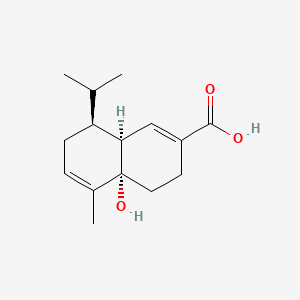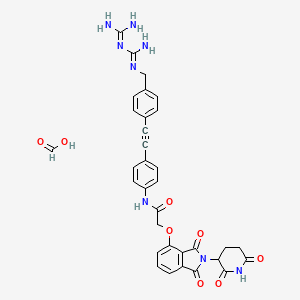
PROTAC CRBN ligand-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC CRBN ligand-2 is a proteolysis targeting chimera (PROTAC) compound that targets the cereblon (CRBN) E3 ubiquitin ligase. This compound is designed to induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. This compound has shown potential in altering levels of mitochondrial proteins, notably complexes I and IV .
Vorbereitungsmethoden
The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.
Analyse Chemischer Reaktionen
PROTAC CRBN ligand-2 undergoes various chemical reactions, including:
Covalent binding: The compound can covalently label cereblon in vitro, enhancing degradation efficiencies.
Amidation: Ruthenium-catalyzed C-H amidation is used in the late-stage synthesis of heterobifunctional molecules. Common reagents and conditions include the use of fluorosulfate warheads and dioxazolone reagents. Major products formed from these reactions include the covalently bound cereblon ligands and the degraded target proteins.
Wissenschaftliche Forschungsanwendungen
PROTAC CRBN ligand-2 has a wide range of scientific research applications:
Chemistry: Used as a tool for target identification and validation in chemical biology.
Biology: Employed in studying protein degradation pathways and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in cancer therapy by degrading proteins involved in tumorigenesis.
Industry: Utilized in the development of next-generation protein degraders and therapeutic agents.
Wirkmechanismus
PROTAC CRBN ligand-2 exerts its effects by recruiting the cereblon E3 ubiquitin ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome . The binding of thalidomide derivatives to cereblon induces the recruitment of non-native substrates to the CRL4 cereblon complex, leading to their degradation .
Vergleich Mit ähnlichen Verbindungen
PROTAC CRBN ligand-2 is unique in its ability to covalently bind cereblon, enhancing degradation efficiencies compared to reversible binders . Similar compounds include:
CRBN×venetoclax series PROTACs: Targeting BCL-2 and Mcl-1 proteins.
Fluorosulfate PROTAC FS-ARV-825: Covalently labels cereblon and degrades BRD4.
Homo-PROTAC CM11: Targets von Hippel-Lindau E3 ligase.
This compound stands out due to its covalent binding mechanism, which provides enhanced pharmacodynamics and degradation efficiencies.
Eigenschaften
Molekularformel |
C33H30N8O8 |
|---|---|
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid |
InChI |
InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3) |
InChI-Schlüssel |
ADKLSWLPJSUEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol](/img/structure/B12364006.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride](/img/structure/B12364013.png)

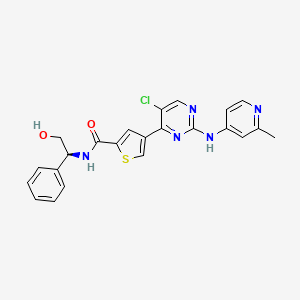

![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
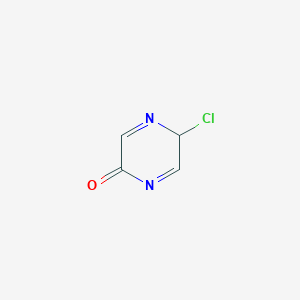
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
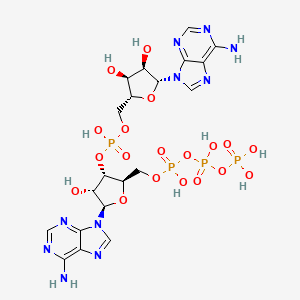
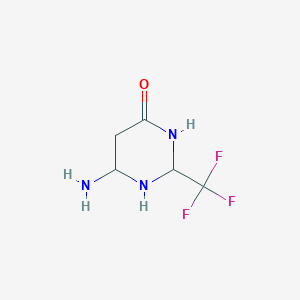
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
